![molecular formula C24H18ClN3O5S B2557192 N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 902904-61-4](/img/structure/B2557192.png)
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H18ClN3O5S and its molecular weight is 495.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
This compound is a precursor in the synthesis of novel chemical structures with potential biological activities. For instance, a study described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. The derivatives synthesized showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and were compared with standard drugs for their efficacy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of compounds synthesized from this chemical. A study prepared a series of derivatives and evaluated their in vitro antimicrobial activity, finding significant antibacterial potency against various strains including E. coli and B. subtilis. This highlights its role in the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Chemical Reactivity and Biological Evaluation
The compound also serves as a building block for synthesizing a diverse range of heterocyclic compounds with potential biological activities. One study investigated its reactivity towards primary and heterocyclic amines, leading to the synthesis of Schiff bases and other nitrogen heterocycles, further evaluating their biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Pharmacokinetics and Drug Disposition
Additionally, derivatives of this compound have been studied for their pharmacokinetics and drug disposition characteristics. For instance, the thiouracil derivative PF-06282999, related to this compound, has been evaluated in clinical trials for the potential treatment of cardiovascular diseases, demonstrating the importance of understanding its metabolic and elimination pathways (Dong et al., 2016).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5S/c1-31-19-9-8-14(11-17(19)25)26-20(29)13-34-24-27-21-16-6-2-3-7-18(16)33-22(21)23(30)28(24)12-15-5-4-10-32-15/h2-11H,12-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRFMWAQMVHQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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